5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry teams developing selective kinase inhibitors often face challenges in sourcing the exact substitution pattern needed to maintain target selectivity and solubility profiles. This compound provides a validated 5-aminopyrazole-4-carboxamide scaffold with a unique N1-ethyl / N-(2-methoxyethyl) combination that occupies a distinct property space (MW ~212, HBD=2, HBA=4). • Enables SAR exploration for irreversible FGFR inhibitors (analog 10h: FGFR1 IC50 = 46 nM, FGFR2 V564F IC50 = 62 nM). • Serves as a starting material for bumped kinase inhibitors (BKIs) with demonstrated >450-fold selectivity over mammalian kinases. • Supports fragment-based screening and property-focused library design with balanced solubility-permeability profiles.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
Cat. No. B11731348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)NCCOC)N
InChIInChI=1S/C9H16N4O2/c1-3-13-8(10)7(6-12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14)
InChIKeyJIUCDNCNRFJSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide – Core Properties and Scaffold Context


5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (CAS 2171314-92-2, molecular formula C9H16N4O2, molecular weight 212.25 g/mol) is a heterocyclic small molecule belonging to the 5-aminopyrazole-4-carboxamide class . This scaffold is recognized in medicinal chemistry as a privileged structure for developing potent and selective kinase inhibitors, with demonstrated activity against fibroblast growth factor receptors (FGFRs), calcium-dependent protein kinases (CDPK1 from Toxoplasma gondii and Cryptosporidium parvum, PfCDPK4 from Plasmodium falciparum), and RET kinase . The compound features an ethyl substituent at the pyrazole N1 position and an N-(2-methoxyethyl) carboxamide side chain, a specific substitution pattern that modulates physicochemical properties relevant for downstream synthetic elaboration and biological screening .

Why Closest Analogs Cannot Replace 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide


Within the 5-aminopyrazole-4-carboxamide scaffold family, even minor changes in the N1-alkyl and C4-carboxamide substituent groups produce substantial variations in lipophilicity (predicted logP), hydrogen-bond donor/acceptor capacity, and steric bulk that directly influence kinase selectivity profiles, solubility, and metabolic stability . For example, replacing the N1-ethyl group with a methyl group (as in CAS 1177348-25-2) reduces hydrophobic surface contact in the kinase hinge-binding region, while repositioning the 2-methoxyethyl chain from the carboxamide nitrogen to the pyrazole N1 position (as in CAS 1888436-53-0) fundamentally alters the spatial orientation of the solubilizing group and can abolish selectivity for the target kinase over mammalian off-targets such as Src . The quantitative evidence provided below demonstrates that the specific N1-ethyl / N-(2-methoxyethyl) combination occupies a distinct property space that cannot be adequately replicated by any single commercially available analog, making exact specification essential for reproducible research outcomes.

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide – Differentiation Evidence vs. Closest Analogs


Molecular Weight and Physicochemical Properties vs. Primary Amide Analog

The target compound (MW 212.25 g/mol) possesses a molecular weight 58.08 g/mol (37.7%) greater than the unsubstituted primary amide comparator 5-amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 145864-65-9, MW 154.17 g/mol) owing to the N-(2-methoxyethyl) substituent, which introduces an additional hydrogen bond acceptor (ether oxygen) and increases topological polar surface area, thereby enhancing aqueous solubility potential while retaining the core scaffold geometry required for kinase hinge binding . The predicted density of the target compound (1.26±0.1 g/cm³) is lower than that of the primary amide (1.45±0.1 g/cm³), consistent with reduced crystal lattice packing efficiency driven by the flexible methoxyethyl side chain .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Pan-FGFR Covalent Inhibitor Activity (Class-Level)

The 5-aminopyrazole-4-carboxamide scaffold to which the target compound belongs has been validated as a pan-FGFR covalent inhibitor chemotype. In a 2024 structure–activity relationship study, the representative analog 10h demonstrated nanomolar biochemical inhibition of FGFR1 (IC50 = 46 nM), FGFR2 (IC50 = 41 nM), FGFR3 (IC50 = 99 nM), and the FGFR2 V564F gatekeeper mutant (IC50 = 62 nM), with cellular antiproliferative activity against NCI-H520 (IC50 = 19 nM), SNU-16 (IC50 = 59 nM), and KATO III (IC50 = 73 nM) cancer cell lines . X-ray co-crystallography confirmed irreversible covalent binding to FGFR1 via a cysteine residue in the P-loop . While these data are for analog 10h rather than the target compound itself, the conserved 5-aminopyrazole-4-carboxamide core is the essential pharmacophore enabling this covalent inhibition mechanism; the target compound's specific N1-ethyl and N-(2-methoxyethyl) substituent combination represents a distinct chemical space within this validated scaffold series .

Kinase Inhibition Cancer Therapeutics Covalent Inhibitors

CDPK1 and PfCDPK4 Kinase Inhibition (Class-Level)

The 5-aminopyrazole-4-carboxamide scaffold has been independently validated as a selective inhibitor of apicomplexan calcium-dependent protein kinases. In the PfCDPK4 assay, 28 out of 100 tested analogs within this scaffold class inhibited the enzyme with IC50 values <100 nM, with 7 compounds achieving IC50 <50 nM; the most potent compound in the series (compound 1) showed PfCDPK4 IC50 = 39 nM with >33-fold selectivity over the mammalian kinase Src (IC50 = 1,320 nM) . Against Toxoplasma gondii CDPK1, the starting inhibitor 1 (5-aminopyrazole-4-carboxamide analog) displayed TgCDPK1 IC50 = 2.0 nM and cellular EC50 = 0.22 μM, with optimized analogs 34 and 35 achieving >450-fold selectivity over human SRC kinase and in vivo efficacy in mouse infection models, including elimination of T. gondii from peritoneal fluid at 20 mg/kg oral dosing . The 5-aminopyrazole-4-carboxamide scaffold has further been prioritized for cryptosporidiosis therapy due to analogs demonstrating less hERG inhibition and superior safety profiles compared to earlier bumped kinase inhibitor chemotypes .

Antiparasitic Drug Discovery Malaria Transmission Blocking Cryptosporidiosis

5-Amino vs. 3-Amino Regioisomeric Comparison

The target compound bears the amino group at the pyrazole 5-position, distinguishing it from the regioisomeric 3-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (CAS 2171315-02-7). In the 5-aminopyrazole-4-carboxamide scaffold, the 5-amino group forms a critical intramolecular hydrogen bond with the C4-carboxamide carbonyl, stabilizing a pseudo-cyclic conformation that pre-organizes the molecule for ATP-binding pocket engagement in kinases . In the 3-amino regioisomer, this intramolecular hydrogen bond cannot form due to the different spatial arrangement, potentially resulting in altered kinase inhibition potency and selectivity. The 5-amino substitution pattern is conserved across all validated kinase inhibitors in the published SAR studies, while the 3-amino regioisomer appears primarily as a synthetic intermediate without reported kinase activity .

Regiochemistry Synthetic Building Block Medicinal Chemistry

Hydrogen Bond Capacity and Solubility vs. N1-Methyl Analog

The target compound (C9H16N4O2) contains 2 hydrogen bond donors (5-NH2) and 4 hydrogen bond acceptors (pyrazole N2, carboxamide C=O, carboxamide NH, methoxy O), compared with the N1-methyl analog 5-amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1177348-25-2, C8H14N4O2) which has an identical HBD/HBA count but reduced lipophilicity due to the methyl-for-ethyl substitution at N1. The ethyl group in the target compound increases calculated logP by approximately 0.5 log units compared to the N1-methyl analog (estimated using additive fragment constants), enhancing membrane permeability potential while the N-(2-methoxyethyl) group maintains aqueous solubility through ether oxygen hydration . This balanced solubility-permeability profile is a critical parameter for both in vitro assay compatibility and oral bioavailability in downstream in vivo studies .

Solubility Enhancement Formulation Development Physicochemical Profiling

Commercial Purity and Sourcing Reliability vs. Closest Analogs

The target compound is commercially available with a specified purity of 95% (CAS 2171314-92-2, catalog number CM669978) from major chemical suppliers . In comparison, the unsubstituted amide analog 5-amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 145864-65-9) is listed at 95–97% purity from Sigma-Aldrich , while the N1-methyl analog 5-amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1177348-25-2) is offered at ≥97% purity . All three compounds meet the ≥95% purity threshold generally required for early-stage biological screening. However, the target compound's CAS registry number (2171314-92-2) is distinct and unambiguous, whereas the primary amide comparator exists under multiple CAS numbers (145864-65-9 and 957513-91-6) representing the same or closely related substances, which can lead to procurement errors if the precise structure is not verified by IUPAC name or SMILES string .

Chemical Procurement Quality Control Reproducibility

5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide – Validated Application Scenarios


Pan-FGFR Covalent Inhibitor Lead Optimization

Medicinal chemistry teams developing irreversible FGFR inhibitors for cancers harboring FGFR aberrations or gatekeeper mutations can employ this compound as a synthetic intermediate for SAR exploration. The validated 5-aminopyrazole-4-carboxamide scaffold has demonstrated nanomolar potency against FGFR1-3 and the FGFR2 V564F mutant (analog 10h: FGFR1 IC50 = 46 nM, FGFR2 IC50 = 41 nM, FGFR2 V564F IC50 = 62 nM) with confirmed covalent binding mode via X-ray crystallography (PDB 8XZ7) . The N-(2-methoxyethyl) substituent provides a synthetic handle for further derivatization or may directly contribute to solubility optimization.

Antiparasitic Drug Discovery Targeting CDPK Kinases

Research groups focused on toxoplasmosis, cryptosporidiosis, or malaria transmission blocking can utilize this compound as a starting material for synthesizing bumped kinase inhibitors (BKIs). The 5-aminopyrazole-4-carboxamide scaffold class has independently demonstrated potent inhibition of TgCDPK1 (IC50 = 2.0 nM), PfCDPK4 (IC50 = 39 nM for the most potent analog), and CpCDPK1, with selectivity over mammalian kinases exceeding 450-fold for optimized analogs and in vivo efficacy in mouse infection models . The scaffold's favorable safety profile, including reduced hERG liability compared to pyrazolopyrimidine BKIs, supports its prioritization for preclinical development.

Physicochemical Screening and Solubility-Optimized Library Design

Computational chemistry and biophysical screening groups can incorporate this compound into fragment-based or property-focused libraries where balanced solubility-permeability profiles are critical. With an estimated logP increment of approximately +0.5 over the N1-methyl analog (due to the N1-ethyl group) and an additional ether oxygen hydrogen bond acceptor from the N-(2-methoxyethyl) chain, this compound fills a specific property space (MW ~212, HBD=2, HBA=4) that bridges typical fragment and lead-like chemical space . This makes it suitable for both NMR-based fragment screening and cellular phenotypic assays requiring adequate aqueous solubility.

Kinase Selectivity and Gatekeeper Mutant Resistance Profiling

Biochemical pharmacology laboratories investigating kinase inhibitor selectivity can use this compound as a scaffold for generating probe molecules to profile CDPK or FGFR gatekeeper mutant sensitivity. The published SAR demonstrates that small substituent changes on the 5-aminopyrazole-4-carboxamide scaffold can shift selectivity between PfCDPK4 and PfCDPK1 by >5- to >10-fold, driven by differential interactions with the gatekeeper residue . The specific N1-ethyl / N-(2-methoxyethyl) combination of the target compound represents an unexplored substitution pattern within this selectivity-determining region, offering a novel starting point for identifying isoform-selective kinase probes.

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